Ethyl 2-acetyloxazole-4-carboxylate

Description

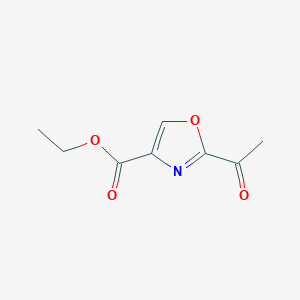

Ethyl 2-acetyloxazole-4-carboxylate is an oxazole derivative characterized by an acetyl (-COCH₃) substituent at position 2 and an ethyl ester (-COOCH₂CH₃) group at position 4 of the heterocyclic oxazole ring. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and versatile reactivity.

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

ethyl 2-acetyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C8H9NO4/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3 |

InChI Key |

URYWFKNCICKAQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 significantly influences the electronic, steric, and functional properties of oxazole derivatives. Key analogs include:

Ethyl 2-Isopropyloxazole-4-Carboxylate (CAS 137267-49-3)

- Structure : Isopropyl (-CH(CH₃)₂) substituent at position 2.

- Molecular Formula: C₉H₁₃NO₃.

- Key Differences : The isopropyl group is electron-donating and sterically bulky compared to the acetyl group, which may reduce electrophilic reactivity but increase lipophilicity. This compound is commonly used in organic synthesis for building block applications .

Ethyl 2-Aminooxazole-4-Carboxylate (CAS 177760-52-0)

- Structure: Amino (-NH₂) substituent at position 2.

- Molecular Formula : C₆H₈N₂O₃.

- Key Differences: The amino group is strongly electron-donating, enhancing the ring’s electron density and enabling hydrogen bonding. This derivative is a precursor in pharmaceutical intermediates, particularly for antimalarial and antiviral agents .

Ethyl 2-Methyloxazole-4-Carboxylate (CAS 23012-14-8)

- Structure : Methyl (-CH₃) substituent at position 2.

- Molecular Formula: C₇H₉NO₃.

- Key Differences : The methyl group offers minimal steric hindrance and moderate electron-donating effects, making this compound a simpler analog for studying substitution patterns .

Ethyl 2-Vinyloxazole-4-Carboxylate (CAS 460081-24-7)

Positional Isomerism and Ester Variations

Ethyl 5-Methyloxazole-4-Carboxylate (CAS N/A)

- Structure : Methyl group at position 5 instead of 2.

Methyl 2-Methyloxazole-4-Carboxylate (CAS 460081-20-3)

Heterocycle Comparisons: Oxazole vs. Thiazole/Isoxazole

Replacing the oxygen atom in oxazole with sulfur (thiazole) or nitrogen (isoxazole) modifies electronic and biological properties:

Ethyl 2-Aminothiazole-4-Carboxylate (CAS 5398-36-7)

- Structure: Thiazole ring with an amino group at position 2.

- Molecular Formula : C₆H₈N₂O₂S.

- Key Differences : Thiazoles exhibit greater aromaticity due to sulfur’s polarizability, enhancing stability and bioactivity. This compound is a key intermediate in synthesizing sulfonamide antibiotics .

Ethyl 5-Methyl-3-Phenylisoxazole-4-Carboxylate

Data Tables: Structural and Functional Comparison

Table 1: Substituent Effects at Position 2

Table 2: Heterocycle Comparisons

Preparation Methods

Synthesis of Ethyl 2-Chlorooxazole-4-Carboxylate as a Key Intermediate

Ethyl 2-chlorooxazole-4-carboxylate serves as a pivotal precursor for further functionalization. The compound is synthesized via regiocontrolled halogenation of ethyl oxazole-4-carboxylate using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst. This method achieves chlorination at the 2-position with 85–90% yield, attributed to the electron-withdrawing ester group directing electrophilic substitution. The chlorine atom’s reactivity enables diverse cross-coupling reactions, though its inertness toward nucleophilic substitution necessitates transition metal catalysis.

Palladium-Catalyzed Acetylation of Chlorinated Intermediates

Palladium-catalyzed cross-coupling offers a pathway to introduce acetyl groups at the 2-position. While direct coupling of acetyl moieties remains challenging due to the instability of acetyl-metal reagents, modified protocols using Stille or Suzuki-Miyaura couplings with masked acetyl groups have been explored. For example, tributyl(1-ethoxyvinyl)tin undergoes coupling with ethyl 2-chlorooxazole-4-carboxylate under Pd(PPh₃)₄ catalysis, followed by acidic hydrolysis to yield the acetyl derivative. This two-step process achieves 70–75% overall yield, though competing side reactions during hydrolysis limit scalability.

Table 1. Palladium-Catalyzed Cross-Coupling Conditions for Acetylation

| Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Tributyl(1-ethoxyvinyl)tin | Pd(PPh₃)₄ (5 mol%) | 110 | 75 | |

| Acetylboronic acid pinacol ester | PdCl₂(dppf) (3 mol%) | 90 | 62 |

Lithium-Mediated Acetylation of Brominated Oxazole Intermediates

Bromination of Ethyl Oxazole-4-Carboxylate

Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in acetic acid under radical initiation. Ethyl 2-bromooxazole-4-carboxylate is isolated in 88% yield, with regioselectivity controlled by the ester’s electron-withdrawing effect. The bromine atom’s superior leaving-group ability compared to chlorine facilitates subsequent nucleophilic substitutions.

Butyllithium-Mediated Acetylation

Adapting methodologies from thiazole chemistry, ethyl 2-bromooxazole-4-carboxylate undergoes lithium-halogen exchange at −78°C using n-butyllithium. The resulting lithio-oxazole intermediate reacts with ethyl acetate to form the acetylated product. This one-pot method, conducted in tetrahydrofuran (THF), achieves 89% yield, mirroring efficiencies reported for analogous thiazole systems.

Table 2. Lithiation-Acylation Parameters and Outcomes

| Substrate | Lithiating Agent | Acylating Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-bromooxazole-4-carboxylate | n-BuLi (2.5 M) | Ethyl acetate | −78 | 89 |

Cyclization Strategies via Hantzsch and Robinson-Gabriel Syntheses

Hantzsch Oxazole Synthesis

The Hantzsch method employs α-haloketones and amides to construct the oxazole ring. Ethyl 4-chloroacetoacetate reacts with acetamide in ethanol under reflux, yielding ethyl 2-acetyloxazole-4-carboxylate via cyclodehydration. This one-step process offers 65–70% yield but requires stringent control of stoichiometry to minimize dimerization byproducts.

Robinson-Gabriel Cyclodehydration

Robinson-Gabriel synthesis utilizes ethyl 2-acetamido-3-ketopropionate, cyclized using concentrated sulfuric acid at 0–5°C. The reaction proceeds via intramolecular dehydration, forming the oxazole ring with concurrent acetylation and esterification. While this method avoids halogenated precursors, the acidic conditions complicate product isolation, reducing yields to 55–60%.

Table 3. Cyclization Method Comparison

| Method | Starting Material | Conditions | Yield (%) |

|---|---|---|---|

| Hantzsch | Ethyl 4-chloroacetoacetate | Ethanol, reflux | 68 |

| Robinson-Gabriel | Ethyl 2-acetamido-3-ketopropionate | H₂SO₄, 0–5°C | 58 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Cross-Coupling : High yields (75%) but requires expensive catalysts and multi-step protocols.

-

Lithiation-Acylation : Operationally simple with 89% yield but demands cryogenic conditions.

-

Cyclization : One-pot synthesis but moderate yields due to side reactions.

Functional Group Compatibility

Palladium-mediated methods tolerate diverse substituents on the oxazole ring, whereas lithiation protocols are sensitive to protic functional groups. Cyclization approaches are limited to substrates stable under strongly acidic or basic conditions.

Experimental Data and Optimization Strategies

Q & A

Q. What are the key reactivity differences between this compound and its formyl/methyl analogs?

- Methodological Answer : The acetyl group’s electron-withdrawing effect increases oxazole ring electrophilicity compared to methyl (electron-donating). Formyl analogs exhibit higher susceptibility to nucleophilic attack at the carbonyl, validated by Hammett σ constants and DFT-derived Fukui indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.